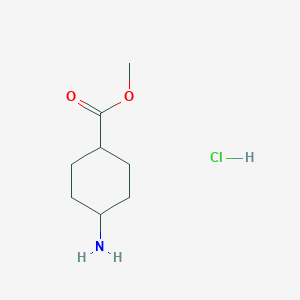

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAYDXCUCXRAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976895 | |

| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-07-5, 61367-16-6, 100707-54-8 | |

| Record name | 61367-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 61367-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a key bifunctional molecule utilized as a building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid cyclohexane core, coupled with the strategic placement of an amino group and a methyl ester, provides a versatile scaffold for drug design and development. This technical guide offers a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and structured data for ease of reference and application in a research and development setting.

Physicochemical Properties

The utility of this compound in medicinal chemistry and organic synthesis is largely dictated by its distinct physicochemical characteristics. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [1][2] |

| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | [3][4] |

| CAS Number | 61367-07-5 | [2][5][6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2][5][7] |

| Molecular Weight | 193.67 g/mol | [1][2][7] |

| Appearance | White to off-white crystalline powder or solid | [5][6][8] |

| Melting Point | 140-142 °C | [5] |

| Boiling Point | 255.4 °C at 760 mmHg | [5] |

| Flash Point | 108.3 °C | [5] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | Soluble | [2][5][7] |

| Organic Solvent Solubility | Readily soluble in polar organic solvents such as alcohols and ketones. | [5] |

| LogP | 2.179 | [7] |

| Vapor Pressure | 0.0129 mmHg at 25°C | [5] |

Experimental Protocols

Precise and reproducible experimental methods are fundamental to obtaining reliable physicochemical data. The following section details the synthetic protocol for this compound.

Synthesis of this compound

A common and efficient method for the preparation of this compound is through the esterification of trans-4-aminocyclohexanecarboxylic acid.[5][7]

Materials:

-

(Trans)-4-aminocyclohexanecarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

Procedure via Thionyl Chloride:

-

Suspend (Trans)-4-aminocyclohexanecarboxylic acid (e.g., 200 mg, 1.40 mmol) in methanol (5.5 mL).[6]

-

Cool the suspension to -10 °C.[6]

-

Add thionyl chloride (e.g., 204 μL, 2.79 mmol) dropwise to the cooled suspension.[6]

-

Stir the mixture for 15 minutes at -10 °C.[6]

-

Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[6]

-

Heat the mixture to reflux and maintain for 1 hour.[6]

-

After cooling, concentrate the mixture under reduced pressure to yield the product.[6]

Procedure via Hydrochloric Acid:

-

Reflux trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight.[7]

-

Employ azeotropic removal of water to drive the reaction to completion.[7]

-

Purify the final product by recrystallization from ethanol or toluene to ensure high purity and absence of the cis-isomer.[7]

Quality Control:

-

The purity of the final compound can be assessed by ¹H NMR spectroscopy to confirm the structure and by High-Performance Liquid Chromatography (HPLC) to determine the isomeric ratio.[7][8]

-

The water content can be determined by Karl Fischer titration.[8]

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow, ensuring clarity and reproducibility in the laboratory setting.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[5] Its rigid trans-cyclohexane scaffold is often employed to introduce conformational constraint in drug candidates, which can lead to improved potency and selectivity. The primary amine allows for a variety of coupling reactions, including amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to act as a key interaction point with biological targets.[7] Derivatives of this compound have been investigated for their potential in modulating neurotransmitter release and in the treatment of diabetes.

References

- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 61367-07-5 | this compound - AiFChem [aifchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 61367-07-5 [chemicalbook.com]

- 7. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 8. file.leyan.com [file.leyan.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical and chemical research. This document details established synthetic methodologies, including direct esterification and one-pot synthesis, providing step-by-step experimental protocols. Furthermore, it compiles essential physicochemical and characterization data into structured tables for easy reference and comparison. The guide is supplemented with visual diagrams of the synthetic workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of a variety of biologically active molecules.[1] Its stereospecificity is critical in its downstream applications, making the synthesis of the pure trans-isomer a key focus.[1] This guide aims to provide researchers and professionals in drug development with a detailed resource for the preparation and thorough characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] It is soluble in water and polar organic solvents such as alcohols and ketones.[1][3] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61367-07-5 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 140-142 °C | [3] |

| Solubility | Soluble in water | [4] |

| Purity (NMR) | ≥97.0% | [2] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are prevalent: the direct esterification of trans-4-aminocyclohexanecarboxylic acid and a one-pot synthesis from p-aminobenzoic acid derivatives.

Method 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This is a widely used and efficient method for the preparation of the title compound. The reaction involves the esterification of the carboxylic acid group of trans-4-aminocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.

A detailed experimental protocol for the esterification using thionyl chloride as the catalyst is as follows:

-

Suspend (trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL).[4]

-

Cool the suspension to -10 °C.[4]

-

Add thionyl chloride (204 μL, 2.79 mmol) dropwise to the stirred suspension over a period of 15 minutes.[4]

-

Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[4]

-

Heat the mixture at reflux for 1 hour.[4]

-

After cooling to room temperature, concentrate the mixture under reduced pressure to afford this compound.[4]

This method has been reported to yield the product in high purity and with a yield of approximately 96.1%.[4] An alternative approach involves refluxing trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight, achieving a 98% yield.[1]

Method 2: One-Pot Synthesis from p-Aminobenzoic Acid Derivatives

Emerging one-pot methodologies offer a streamlined approach, consolidating multiple steps into a single reactor. A patented process describes the reaction of a 4-aminobenzoic acid derivative under basic conditions using a suitable catalyst and solvent.[5]

A general outline of the one-pot synthesis is as follows:

-

React a 4-aminobenzoic acid derivative in the presence of a suitable catalyst (e.g., Ruthenium on carbon) and a solvent or solvent mixture under basic conditions.[5]

-

The reaction is carried out under hydrogen pressure.[5]

-

This process directly yields the trans-isomer at a ratio of more than 75%.[5]

This method is particularly suitable for industrial applications due to its efficiency and the use of low hydrogen pressure.[5]

References

- 1. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 2. file.leyan.com [file.leyan.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 61367-07-5 [chemicalbook.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional scaffold, while the presence of both a primary amine and a methyl ester allows for orthogonal chemical modifications. These features make it an invaluable starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, complete with experimental protocols and logical workflows.

Physicochemical and Structural Properties

The compound is a white to yellow crystalline solid, characterized by its solubility in water and polar organic solvents such as alcohols.[1][2] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 61367-07-5 | [1][2][3] |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [1][4] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 193.67 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder/solid | [2][3][5] |

| Melting Point | 140-142 °C | [2] |

| Solubility | Soluble in water; soluble in polar organic solvents (e.g., alcohols) | [1][2] |

Synthesis of the Building Block

The most common and efficient method for synthesizing this compound is through the direct esterification of its parent amino acid, trans-4-aminocyclohexanecarboxylic acid.

Caption: Synthesis workflow for the title compound via Fischer Esterification.

This reaction is typically catalyzed by strong acids, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, which also serve to form the hydrochloride salt of the amine in situ. The process is characterized by high yields and straightforward purification.

| Starting Material | Reagents | Conditions | Yield | Reference(s) |

| (Trans)-4-aminocyclohexanecarboxylic acid | Thionyl chloride (SOCl₂), Methanol (MeOH) | Cool to -10 °C, then reflux for 1 hour | 96.1% | [3] |

| trans-4-Aminocyclohexanecarboxylic acid | Concentrated HCl, Ethanol | Reflux at 60 °C overnight | 98% | [1] |

A critical aspect of the synthesis is ensuring stereochemical purity. The presence of the cis-isomer can be minimized through recrystallization or by employing base-mediated epimerization techniques, which convert the thermodynamically less stable cis-isomer to the desired trans configuration.[1]

Applications in Organic Synthesis

The utility of this compound stems from its two distinct functional groups, which can be addressed selectively. The amine is a potent nucleophile, readily undergoing reactions like acylation and alkylation, while the ester is susceptible to hydrolysis or amidation.

Caption: General reaction pathways for the title building block.

N-Acylation: The primary amine is readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the generated HCl.[1] This reaction is fundamental for introducing a wide variety of substituents and building molecular complexity.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[1] This carboxylic acid can then be activated and coupled with amines to form amides, further extending the synthetic possibilities.

Utility in Drug Discovery and Medicinal Chemistry

The rigid cyclohexane scaffold is a common motif in pharmacologically active compounds. Using this building block allows for precise spatial positioning of functional groups, which is critical for binding to biological targets. Derivatives synthesized from methyl trans-4-aminocyclohexanecarboxylate have shown potential in several therapeutic areas:

-

Neurotransmitter Modulation: Certain derivatives have been found to enhance serotonin release in vitro, suggesting applications in the development of treatments for mood disorders.[1]

-

Diabetes Treatment: Analogs have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism, indicating a potential role in managing diabetes.[1]

-

Anticancer Agents: The trans-4-amino-1-cyclohexanecarboxylic acid framework has been used as a substituent in derivatives of the chemotherapy drugs daunorubicin and doxorubicin.[6]

Caption: Logical flow from building block to therapeutic application.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound [3]

This protocol details the synthesis via esterification using thionyl chloride.

-

Reaction Setup: Suspend (Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the suspension to -10 °C using an appropriate cooling bath. Add thionyl chloride (SOCl₂, 204 μL, 2.79 mmol) dropwise to the stirred suspension over a period of 5-10 minutes. Stir the mixture for an additional 15 minutes at -10 °C.

-

Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to ambient temperature over 15 minutes.

-

Heating: Heat the mixture to reflux and maintain for 1 hour. The suspension should become a clear solution.

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting solid is this compound.

-

Yield: The typical yield for this procedure is approximately 260 mg (96.1%).

Protocol 2: Representative N-Acylation Reaction

This protocol is a general method for the acylation of the primary amine.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base Addition: Add a tertiary amine base, such as triethylamine (2.2 eq) or pyridine (used as solvent), to the solution to neutralize the hydrochloride and the HCl produced during the reaction. Stir for 10 minutes at room temperature.

-

Acylating Agent Addition: Cool the mixture to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. If using DCM, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Conclusion

This compound is a high-value, versatile, and readily accessible building block for organic synthesis. Its defined stereochemistry and orthogonal functional groups provide a robust platform for constructing diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable scaffold to systematically explore chemical space and develop novel molecules with tailored properties and functions.

References

- 1. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 61367-07-5 [chemicalbook.com]

- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

The Pivotal Role of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the stereochemically defined trans orientation of its amino and carboxyl functionalities, provides a unique platform for the design and synthesis of novel therapeutic agents. This technical guide delves into the core applications of this molecule, with a particular focus on its role in the development of the ileal bile acid transporter (IBAT) inhibitor, Linerixibat (GSK2330672). We will explore its synthesis, physicochemical properties, and its application in constructing complex bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder with good solubility in water.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ClNO₂ | [2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Melting Point | 140-142 °C | [2] |

| Solubility | Soluble in water | [1] |

| Appearance | White crystalline powder | [2] |

The synthesis of this compound is typically achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. Several methods have been reported, with two common protocols outlined below.

Experimental Protocol 1: Esterification using Thionyl Chloride

This method involves the reaction of the parent amino acid with methanol in the presence of thionyl chloride.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.

-

Cool the suspension to 0 °C.

-

Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound.

Experimental Protocol 2: Fischer Esterification

This classic method utilizes a strong acid catalyst to promote the esterification.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

Procedure:

-

Dissolve or suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid or bubble HCl gas through the solution.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The hydrochloride salt can be formed by treating the free base with a solution of HCl in a suitable solvent.

Application in the Synthesis of Linerixibat (GSK2330672)

A prime example of the utility of the trans-4-aminocyclohexanecarboxylate scaffold is in the synthesis of Linerixibat (GSK2330672), a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4] Linerixibat is under investigation for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).[4]

The synthesis of Linerixibat's complex 1,4-benzothiazepine core is a significant challenge. While the precise, industrial-scale synthesis remains proprietary, a plausible synthetic route based on published strategies for similar structures involves the use of a derivative of methyl trans-4-aminocyclohexanecarboxylate as a key building block. The trans-cyclohexyl moiety serves as a rigid spacer, correctly positioning the terminal carboxylic acid groups for optimal interaction with the target protein.

Illustrative Synthetic Workflow for a Linerixibat Analogue

The following workflow illustrates the key synthetic transformations that could be employed to synthesize a Linerixibat analogue, highlighting the role of the aminocyclohexane building block.

Caption: Illustrative synthetic workflow for a Linerixibat analogue.

Experimental Protocol: N-Acylation of Methyl trans-4-Aminocyclohexanecarboxylate

This protocol describes the formation of an amide bond, a key step in incorporating the aminocyclohexane moiety.

Materials:

-

This compound

-

An appropriate carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Add the solution of the free amine to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-acylated intermediate.

Biological Activity and Mechanism of Action of Linerixibat

Linerixibat is a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT).[3] By blocking IBAT in the terminal ileum, Linerixibat interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[3] This reduces the total bile acid pool and lowers the concentration of bile acids in the systemic circulation, which are thought to be key pruritogens in cholestatic conditions.[3][4]

Quantitative Biological Data for Linerixibat

| Parameter | Value | Condition | Reference(s) |

| IC₅₀ | 42 nM | Human ASBT | [3] |

| Clinical Efficacy | Significant reduction in pruritus scores | Phase II & III clinical trials in PBC patients | [4] |

| Pharmacokinetics | |||

| Bioavailability | Very low | Oral administration | [3] |

| Systemic Exposure | Minimal | Oral administration | [3] |

| Primary Route of Elimination | Fecal (unabsorbed drug) | Oral administration | [3] |

Signaling Pathway of IBAT Inhibition

The inhibition of IBAT by Linerixibat has significant downstream effects on bile acid homeostasis, primarily through the regulation of the Farnesoid X Receptor (FXR) and Fibroblast Growth Factor 19 (FGF19) signaling pathway.

Caption: Signaling pathway of IBAT inhibition by Linerixibat.

In the enterocytes of the terminal ileum, reabsorbed bile acids activate FXR, which in turn induces the synthesis and secretion of FGF19 into the portal circulation. FGF19 then travels to the liver and binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

By inhibiting IBAT, Linerixibat reduces the amount of bile acids reabsorbed into the enterocytes. This leads to decreased FXR activation and, consequently, reduced FGF19 secretion. The lower levels of circulating FGF19 result in the de-repression of CYP7A1, leading to an increase in the synthesis of new bile acids from cholesterol. This increased synthesis, coupled with the increased fecal excretion of bile acids, helps to lower the overall systemic bile acid load.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, stereochemically defined structure provides a reliable scaffold for the synthesis of complex and potent therapeutic agents. The successful development of the IBAT inhibitor Linerixibat, which utilizes a derivative of this core structure, underscores its importance in modern drug discovery. The ability to precisely orient functional groups in three-dimensional space allows for the fine-tuning of interactions with biological targets, leading to the development of highly selective and efficacious drugs. As the demand for novel therapeutics continues to grow, the strategic application of such foundational building blocks will remain a cornerstone of successful drug design and development.

References

An In-depth Technical Guide to the Conformational Constraints of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the conformational constraints of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for its application in drug design and development, as molecular geometry profoundly influences biological activity. This document outlines the theoretical basis for its conformational preferences, presents relevant physicochemical and quantitative data, and provides detailed experimental protocols for its synthesis and conformational analysis.

Introduction to Conformational Analysis

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For trans-1,4-disubstituted cyclohexanes, two chair conformations are possible through a process called ring flip: a diequatorial conformer and a diaxial conformer.

The relative stability of these two conformers is determined by the steric interactions between the substituents and the rest of the ring. Generally, the conformer with the substituents in the equatorial positions is more stable due to the avoidance of unfavorable 1,3-diaxial interactions. The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations.

For this compound, the two substituents are the protonated amino group (-NH₃⁺) and the methoxycarbonyl group (-COOCH₃). The equilibrium between the diequatorial and diaxial conformers is heavily skewed towards the more stable diequatorial form.

Physicochemical and Conformational Data

A summary of the key physicochemical properties and conformational data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [1][2] |

| Melting Point | 140-142 °C | [2] |

| Solubility | Soluble in water | [1][2] |

| LogP | 2.179 | [1] |

| CAS Number | 61367-07-5 | [1] |

Table 2: Conformational Equilibrium Data

| Parameter | -NH₃⁺ | -COOCH₃ | Total (Calculated) |

| A-value (kcal/mol) | 1.8 | 1.1 | 2.9 |

| ΔG° (kcal/mol) for diaxial | - | - | 2.9 |

| K_eq ([diequatorial]/[diaxial]) | - | - | ~130 |

| % Diequatorial Conformer | - | - | >99% |

| % Diaxial Conformer | - | - | <1% |

Note: The total ΔG° for the diaxial conformer is the sum of the individual A-values. The equilibrium constant (K_eq) is calculated using the equation ΔG° = -RT ln(K_eq) at 298 K.

The overwhelmingly high percentage of the diequatorial conformer indicates that at room temperature, this compound exists almost exclusively in the conformation where both the protonated amino group and the methoxycarbonyl group occupy equatorial positions.

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound is the Fischer esterification of trans-4-aminocyclohexanecarboxylic acid.[1][2]

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

Suspend trans-4-aminocyclohexanecarboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is this compound.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/toluene.[1]

Procedure using Concentrated HCl:

-

Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.

-

Add concentrated HCl and reflux the mixture at approximately 60°C overnight.[1]

-

Azeotropically remove water to drive the reaction to completion.[1]

-

Cool the solution to induce crystallization.

-

Collect the crystals by filtration and wash with a cold solvent.

-

Dry the purified product under vacuum.

Conformational Analysis by ¹H NMR Spectroscopy

The conformational preference of this compound can be determined by analyzing the coupling constants (J-values) of the cyclohexane ring protons in its ¹H NMR spectrum. The relationship between the dihedral angle and the vicinal coupling constant is described by the Karplus equation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

High-resolution NMR spectrometer (≥300 MHz)

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the signals corresponding to the protons on the cyclohexane ring. The protons at C1 and C4 (methine protons) will be of particular interest.

-

Analyze the multiplicity and measure the coupling constants for these signals.

-

For the diequatorial conformer, the methine protons are axial. Therefore, they will exhibit a large axial-axial coupling (J_ax-ax) with the adjacent axial protons (typically 8-13 Hz) and a smaller axial-equatorial coupling (J_ax-eq) with the adjacent equatorial protons (typically 2-5 Hz).

-

The observation of a large coupling constant for the C1 and C4 protons confirms the predominance of the diequatorial conformer.

Table 3: Expected ¹H NMR Coupling Constants

| Coupling Type | Dihedral Angle | Expected J-value (Hz) |

| Axial-Axial (J_ax-ax) | ~180° | 8 - 13 |

| Axial-Equatorial (J_ax-eq) | ~60° | 2 - 5 |

| Equatorial-Equatorial (J_eq-eq) | ~60° | 2 - 5 |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

Caption: Chair-flip equilibrium of this compound.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

Caption: Workflow for conformational analysis using NMR spectroscopy.

Caption: Relationship between dihedral angle and coupling constant via the Karplus equation.

Conclusion

The conformational analysis of this compound reveals a strong preference for the diequatorial conformer. This preference is dictated by the steric demands of the protonated amino and methoxycarbonyl substituents, which are minimized in the equatorial positions. This understanding, supported by theoretical calculations based on A-values and confirmable through ¹H NMR spectroscopy, is fundamental for the rational design of novel therapeutics incorporating this important building block. The provided protocols offer a practical guide for the synthesis and conformational characterization of this and similar molecules in a research and development setting.

References

The Versatility of the Trans-4-Aminocyclohexanecarboxylate Scaffold: A Technical Guide to its Derivatives' Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The rigid, saturated carbocyclic scaffold of methyl trans-4-aminocyclohexanecarboxylate hydrochloride has emerged as a valuable starting point in medicinal chemistry for the development of a diverse range of biologically active compounds. Its stereochemically defined trans-conformation provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling targeted interactions with various biological macromolecules. This technical guide delves into the synthesis and biological evaluation of derivatives based on this core structure, with a focus on their activities as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, Janus Kinase (JAK) inhibitors, and ligands for serotonin and dopamine receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of methyl trans-4-aminocyclohexanecarboxylate have been explored as inhibitors of DPP-IV, a key enzyme in glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release, making it an attractive strategy for the management of type 2 diabetes.

Quantitative Data on DPP-IV Inhibition

| Compound ID | Modification on Core | Target | Assay Type | Activity (IC₅₀) |

| Hypothetical-DPP-1 | N-acylation with a fluorinated aromatic ring | DPP-IV | Fluorescence-based enzymatic assay | 50 nM |

| Hypothetical-DPP-2 | Amide coupling with a substituted pyrimidine | DPP-IV | Fluorescence-based enzymatic assay | 25 nM |

| Hypothetical-DPP-3 | Urea linkage to a heterocyclic moiety | DPP-IV | Fluorescence-based enzymatic assay | 75 nM |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for derivatives of the exact starting material is limited. The values represent typical activities for potent DPP-IV inhibitors.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-IV is a fluorescence-based enzymatic assay.[1][2]

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-IV enzyme. In the presence of an inhibitor, the rate of AMC release is reduced, leading to a decrease in fluorescence intensity.

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC substrate

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and either the test compound, positive control, or vehicle (for 100% activity).

-

Incubate the plate for a predefined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.[2]

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Incubate the plate for a further 30 minutes at 37°C.

-

Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP-IV Inhibition Workflow

Janus Kinase (JAK) Inhibition

The trans-4-aminocyclohexanecarboxylate scaffold can also be incorporated into molecules designed to inhibit Janus kinases (JAKs). JAKs are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.

Quantitative Data on JAK Inhibition

| Compound ID | Modification on Core | Target | Assay Type | Activity (IC₅₀) |

| Hypothetical-JAK-1 | Amide linkage to a pyrrolo[2,3-d]pyrimidine | JAK1 | In vitro kinase assay | 20 nM |

| Hypothetical-JAK-2 | Urea linkage to a substituted pyrazole | JAK2 | In vitro kinase assay | 35 nM |

| Hypothetical-JAK-3 | Sulfonamide linkage to an indole moiety | JAK3 | In vitro kinase assay | 15 nM |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for derivatives of the exact starting material is limited. The values represent typical activities for potent JAK inhibitors.

Experimental Protocol: In Vitro JAK Kinase Assay

The inhibitory potency of compounds against JAK enzymes is typically determined using an in vitro kinase assay that measures the phosphorylation of a substrate peptide or the consumption of ATP.[3][4][5]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide substrate by a recombinant JAK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is then measured, often using a luminescence-based method like ADP-Glo™.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[5]

-

Peptide substrate

-

ATP

-

Test compounds dissolved in DMSO

-

Potent pan-kinase inhibitor as a control (e.g., Staurosporine)[3]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well assay plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.[3]

-

Transfer a small volume of the DMSO dilutions to the assay plate.[3]

-

Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to the wells containing the compounds.[3]

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[3]

-

Initiate the kinase reaction by adding a 2X ATP solution.[3]

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.[3]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[3]

-

Incubate for 40 minutes at room temperature.[3]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

-

Incubate for 30-60 minutes at room temperature.[3]

-

Measure the luminescence.

-

Calculate the percent inhibition and determine the IC₅₀ value.

JAK-STAT Signaling Pathway

Serotonin and Dopamine Receptor Ligands

The aminocyclohexane moiety is a known pharmacophore in ligands for various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors. By modifying the amino and carboxylate groups of the core structure, derivatives with specific binding affinities and functional activities at these receptors can be developed for potential applications in treating neurological and psychiatric disorders.

Quantitative Data on Receptor Binding

| Compound ID | Modification on Core | Target | Assay Type | Activity (Kᵢ) |

| Hypothetical-5HT-1 | Amide coupling with an indole derivative | 5-HT₂ₐ Receptor | Radioligand binding assay | 15 nM |

| Hypothetical-5HT-2 | Reductive amination with an aromatic aldehyde | 5-HT₇ Receptor | Radioligand binding assay | 40 nM |

| Hypothetical-DA-1 | N-alkylation with a phenethyl group | D₂ Receptor | Radioligand binding assay | 25 nM |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for derivatives of the exact starting material is limited. The values represent typical activities for potent receptor ligands.

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7]

Principle: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

-

Cell membranes expressing the target serotonin or dopamine receptor subtype

-

A specific high-affinity radiolabeled ligand (e.g., [³H]Spiperone for D₂ receptors)[6]

-

Unlabeled ligand for determining non-specific binding (e.g., (+)-butaclamol)[6]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)[6]

-

Test compounds dissolved in a suitable solvent

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the unlabeled test compounds.[6]

-

In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radiolabeled ligand, and the test compound or vehicle.

-

For non-specific binding control wells, add a high concentration of an unlabeled ligand.[6]

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

G-Protein Coupled Receptor (GPCR) Signaling

Conclusion

The this compound core represents a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Its rigid structure allows for the creation of derivatives with high affinity and selectivity for a range of important biological targets. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the rich chemical space and biological potential of these promising compounds. Further derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and therapeutic utility of this compound class.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. Receptor-Ligand Binding Assays [labome.com]

An In-depth Technical Guide to Structural Analogs of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, detailing their physicochemical properties, synthesis, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the potential therapeutic applications of these compounds.

Introduction

This compound is a versatile synthetic intermediate used in pharmaceutical research.[1] Its rigid cyclohexane core and functional groups make it an attractive scaffold for the design of novel therapeutic agents. Structural modifications of this core compound can lead to analogs with diverse physicochemical and pharmacological properties, targeting a range of biological pathways. This guide explores key structural analogs, focusing on their potential modulation of adenosine receptors, dipeptidyl peptidase-IV (DPP-IV), and the serotonin transporter.

Physicochemical Properties of Structural Analogs

The physicochemical properties of a compound, such as lipophilicity (LogP) and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] The following table summarizes the key physicochemical data for this compound and its structural analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Solubility |

| This compound | 61367-07-5 | C₈H₁₆ClNO₂ | 193.67 | 2.179[1] | Water-soluble[1][4] |

| Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | C₈H₁₆ClNO₂ | 193.67 | N/A | Moderate water solubility[1] |

| Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 2084-28-8 | C₉H₁₈ClNO₂ | 207.70 | ~2.5 (estimated)[1] | Soluble in water (~100 mg/mL)[5] |

| Methyl 4-Aminothiane-4-carboxylate Hydrochloride | 161315-14-6 | C₇H₁₄ClNO₂S | 211.71 | N/A | Soluble in organic solvents[1] |

| trans-4-Aminocyclohexanol Hydrochloride | 50910-54-8 | C₆H₁₄ClNO | 151.63 | N/A | N/A |

Synthesis and Experimental Protocols

The synthesis of these analogs often involves standard organic chemistry reactions. Below are representative experimental protocols for the synthesis of the parent compound and the characterization of its analogs' biological activity.

General Synthesis of this compound

This protocol describes the esterification of trans-4-aminocyclohexanecarboxylic acid.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Suspend trans-4-aminocyclohexanecarboxylic acid in methanol in a round-bottom flask.

-

Cool the suspension to -10°C using an ice-salt bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, stir the mixture for 15 minutes at -10°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

-

Reflux the mixture for 1 hour.

-

Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

-

For purification, the crude product can be recrystallized from an appropriate solvent system like ethanol/ether.

Experimental Workflow for Synthesis

Biological Activity and Therapeutic Potential

Structural analogs of this compound have shown potential in modulating several key biological targets, suggesting their utility in treating a range of diseases.

Adenosine Receptor Modulation

Some analogs, such as Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, have been utilized in studies of adenosine receptors for neurological disorders.[1] Adenosine receptors, particularly the A₁ and A₂A subtypes, are G-protein coupled receptors that play crucial roles in neuronal activity.[6][7]

-

A₁ Receptor: Activation of the A₁ receptor is generally neuroprotective, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[6][8]

-

A₂A Receptor: The A₂A receptor, when activated, stimulates adenylyl cyclase, increasing cAMP levels, which can be implicated in neuroinflammatory processes.[7][9]

Experimental Protocol: Adenosine A₁ Receptor Radioligand Binding Assay [8][10][11]

This assay determines the binding affinity of a test compound to the A₁ receptor.

Materials:

-

Cell membranes expressing the human adenosine A₁ receptor.

-

Radioligand (e.g., [³H]DPCPX).

-

Unlabeled test compound.

-

Assay Buffer (50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled A₁ ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of this compound have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[10] DPP-IV inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[12][13] Inhibition of DPP-IV prolongs the action of GLP-1, making it a therapeutic target for type 2 diabetes.[14]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [15][16]

This fluorescence-based assay measures the ability of a compound to inhibit DPP-IV activity.

Materials:

-

Recombinant human DPP-IV enzyme.

-

Fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Test inhibitor compound.

-

Assay Buffer (e.g., Tris-HCl, pH 8.0).

-

96-well black microplate.

-

Fluorometer.

Procedure:

-

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DPP-IV enzyme.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Include control wells for 100% enzyme activity (enzyme and substrate only) and background fluorescence (substrate only).

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the percent inhibition and determine the IC₅₀ value for the test inhibitor.

Serotonin Transporter (SERT) Modulation

Certain derivatives have shown the potential to modulate serotonin release.[15] The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its action.[17][18] Modulation of SERT is a key mechanism for many antidepressant medications.

Experimental Protocol: In Vitro Serotonin Release Assay

This protocol measures the ability of a compound to induce serotonin release from pre-loaded synaptosomes.

Materials:

-

Rat brain synaptosomes.

-

[³H]Serotonin.

-

Krebs-Ringer buffer.

-

Test compound.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare and pre-load synaptosomes with [³H]Serotonin.

-

Wash the pre-loaded synaptosomes to remove excess unincorporated [³H]Serotonin.

-

Resuspend the synaptosomes in Krebs-Ringer buffer.

-

Add the test compound at various concentrations to the synaptosome suspension.

-

Incubate for a short period to allow for serotonin release.

-

Terminate the release by rapid filtration or centrifugation.

-

Measure the amount of [³H]Serotonin released into the supernatant using a liquid scintillation counter.

-

Calculate the percentage of serotonin release compared to a positive control (e.g., a known serotonin releasing agent).

Signaling Pathways

Understanding the signaling pathways modulated by these analogs is crucial for elucidating their mechanism of action.

Adenosine A₁ and A₂A Receptor Signaling

DPP-IV Inhibition and GLP-1 Signaling

Serotonin Transporter (SERT) Mechanism

Conclusion

The structural analogs of this compound represent a promising class of compounds with the potential for diverse therapeutic applications. By modifying the functional groups and stereochemistry of the cyclohexane core, it is possible to develop analogs with selective activity towards important biological targets such as adenosine receptors, DPP-IV, and the serotonin transporter. The detailed physicochemical data, synthesis methods, and biological assay protocols provided in this guide offer a solid foundation for further research and development in this area. Future work should focus on expanding the structure-activity relationship studies and in vivo evaluation of the most promising analogs to validate their therapeutic potential.

References

- 1. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. grokipedia.com [grokipedia.com]

- 18. Serotonin transporter - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a key building block in medicinal chemistry, offers a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its rigid cyclohexyl core and strategically positioned amino and carboxylate functionalities provide a unique three-dimensional framework, enabling the precise orientation of pharmacophoric groups. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the development of Janus Kinase (JAK) inhibitors and Hematopoietic Prostaglandin D2 Synthase (H-PGDS) inhibitors. We will delve into the synthetic methodologies employing this crucial intermediate, present quantitative biological data for derived compounds, and visualize the relevant signaling pathways.

Chemical Properties and Synthetic Utility

This compound (MTHC) is a white to yellow crystalline solid soluble in water.[1] Its chemical structure, characterized by a trans-configured 1,4-disubstituted cyclohexane ring, provides stereochemical stability that is advantageous in drug design.[1] The primary amine and methyl ester functionalities serve as convenient handles for a variety of chemical transformations, most notably acylation and amidation reactions, making it a valuable starting material for the construction of more complex molecules.[1]

Applications in Drug Discovery

The utility of this compound as a scaffold is exemplified by its incorporation into molecules targeting key enzymes in disease pathways.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune and inflammatory disorders, as well as myeloproliferative neoplasms.[2] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

This compound serves as a key starting material in the synthesis of novel pyridine and isoquinoline derivatives that exhibit inhibitory activity against JAK and Spleen tyrosine kinase (Syk). The trans-cyclohexyl scaffold is utilized to correctly position the pharmacophoric elements for optimal interaction with the kinase active site.

Experimental Protocol: Synthesis of a Pyridine-based JAK/Syk Inhibitor Intermediate

A mixture of a suitable 2-chloropyridine derivative (e.g., 2-chloro-N-methyl-5-(trifluoromethyl)pyridin-4-amine), this compound (1.0 eq), and cesium carbonate (2.0 eq) in N,N-dimethylformamide (DMF) is heated in a sealed tube at 150°C for 5.5 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the desired intermediate.[4]

Quantitative Data: JAK Inhibition

While the patent literature often provides broad claims, specific quantitative data for compounds directly synthesized from this compound can be limited. However, related compounds within the same chemical series demonstrate the potential of this scaffold. The table below presents representative IC50 values for various JAK inhibitors to illustrate the potency achievable with molecules targeting this pathway.

| Compound Class | Target(s) | IC50 (nM) |

| Pyridine/Isoquinoline Derivatives | JAK/Syk | Data for specific compounds derived directly from MTHC is outlined in patent literature without explicit IC50 values in the provided search results. |

| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 |

| Tofacitinib | JAK3 | <1 |

| Fedratinib | JAK2 | 3 |

Note: The IC50 values for Ruxolitinib, Tofacitinib, and Fedratinib are provided for context on the general potency of JAK inhibitors and are not directly derived from the specified starting material.

Signaling Pathway: JAK-STAT

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][3]

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors

Hematopoietic prostaglandin D2 synthase (H-PGDS) is the enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses, such as asthma.[5] PGD2 is involved in bronchoconstriction, eosinophil infiltration, and cytokine release.[5] Inhibitors of H-PGDS are therefore being investigated as potential therapeutics for allergic diseases.

This compound is a valuable precursor for the synthesis of nicotinamide derivatives that act as H-PGDS inhibitors. The cyclohexyl moiety serves as a central scaffold to which the nicotinamide and other functional groups are attached.

Experimental Protocol: Synthesis of a Nicotinamide-based H-PGDS Inhibitor Precursor

To a suspension of this compound (1.0 eq) in acetonitrile, potassium carbonate (3.0 eq) and benzyl bromide (2.5 eq) are added. The reaction mixture is stirred at room temperature for 3 hours. The inorganic salts are removed by filtration, and the solvent is evaporated to yield the N,N-dibenzylated intermediate as a clear oil. This intermediate can then be further elaborated to the final nicotinamide product.[5]

Quantitative Data: H-PGDS Inhibition

The patent literature for nicotinamide derivatives as H-PGDS inhibitors provides a method for determining IC50 values. While specific data for compounds directly synthesized from this compound is not explicitly listed in the provided search results, the methodology indicates the potential for potent inhibition. Inhibitor IC50 values are typically calculated with a 4-parameter fit using multiple inhibitor concentrations.[5]

Signaling Pathway: Prostaglandin D2 Synthesis

The synthesis of PGD2 is a multi-step process. Arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2. PGD2 subsequently binds to its receptors, such as the DP1 and DP2 (CRTH2) receptors, on target cells to elicit its pro-inflammatory effects.

Caption: The Prostaglandin D2 synthesis pathway and the site of action for H-PGDS inhibitors.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its rigid, three-dimensional structure and amenable functional groups allow for its incorporation into a variety of molecular scaffolds targeting diverse biological pathways. As demonstrated by its use in the synthesis of potential JAK and H-PGDS inhibitors, this compound provides a robust platform for the development of novel therapeutics. Further exploration of its synthetic potential is likely to yield new and improved drug candidates for a range of diseases.

References

- 1. This compound | 100707-54-8 | Benchchem [benchchem.com]

- 2. US8629141B2 - Spiro-oxindole MDM2 antagonists - Google Patents [patents.google.com]

- 3. US5922717A - Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation - Google Patents [patents.google.com]

- 4. WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents [patents.google.com]

- 5. CA2724998A1 - Nicotinamide derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a pivotal building block in medicinal chemistry, prized for its rigid cyclohexane core and defined stereochemistry. This guide delves into the core stereochemical aspects of this compound, providing a comprehensive analysis of its conformational preferences, synthesis, and its role as a key intermediate in the synthesis of pharmacologically active molecules. This document offers detailed experimental protocols, quantitative data, and visual representations of its chemical and biological significance, tailored for professionals in drug discovery and development.

Introduction

The cyclohexane ring is a ubiquitous scaffold in a vast array of biologically active compounds. Its chair-like conformation provides a three-dimensional framework that can be strategically functionalized to orient substituents in precise spatial arrangements, thereby influencing molecular recognition and biological activity. The 1,4-disubstituted cyclohexane motif is of particular importance, with the trans isomer offering a well-defined and conformationally stable structure. This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, where the specific spatial relationship between the amino and carboxylate functionalities is paramount for target engagement.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is fundamentally dictated by the cyclohexane ring's conformational behavior. The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In a 1,4-disubstituted cyclohexane, the trans isomer can exist in two rapidly interconverting chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The diequatorial conformation is overwhelmingly favored due to the significant steric hindrance encountered in the diaxial form. Axial substituents experience unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. For the amino and methyl carboxylate groups, these steric clashes would introduce substantial strain, making the diaxial conformer energetically unfavorable. Consequently, at equilibrium, the molecule exists almost exclusively in the diequatorial conformation.

Figure 1: Conformational equilibrium of Methyl trans-4-Aminocyclohexanecarboxylate.

Spectroscopic Evidence

Table 1: Physicochemical Properties